LiAlH₄ is a powerful reducing agent, capable of converting various functional groups in organic molecules. It is particularly effective in reducing:
LiAlH₄ also finds use in various other organic reactions, such as:
Due to its high hydrogen content (around 10% by weight), LiAlH₄ has been explored for potential applications in hydrogen storage. However, challenges such as its complex decomposition process and safety concerns limit its practical use in this field. )
LiAlH₄ is also used in various other research areas, including:
Lithium aluminium hydride is an inorganic compound with the chemical formula LiAlH₄. It appears as a white solid and was first synthesized in 1947 by researchers Finholt, Bond, and Schlesinger. This compound is renowned for its role as a powerful reducing agent in organic synthesis, particularly effective in reducing esters, carboxylic acids, and amides to their corresponding alcohols. Lithium aluminium hydride is highly reactive with water, producing hydrogen gas upon contact, which necessitates careful handling under anhydrous conditions
Lithium aluminium hydride is extensively used in various applications:
Lithium aluminium hydride is primarily utilized in reduction reactions. Some key reactions include:
Lithium aluminium hydride can be synthesized through several methods:
Interaction studies focus on the reactivity of lithium aluminium hydride with various solvents and reagents. It reacts vigorously with protic solvents like water and alcohols, leading to hazardous situations due to the release of flammable hydrogen gas. Consequently, it must be handled under inert atmospheres using dry solvents such as diethyl ether or tetrahydrofuran
Lithium aluminium hydride shares similarities with other reducing agents but has unique properties that distinguish it: Lithium aluminium hydride stands out due to its stronger reducing capability compared to sodium borohydride and its ability to reduce a wider range of functional groups effectively .Compound Formula Reducing Strength Solubility Unique Features Sodium borohydride NaBH₄ Moderate Soluble in water Less reactive than lithium aluminium hydride Sodium aluminium hydride NaAlH₄ Moderate Soluble in water Used mainly for similar reductions Potassium borohydride KBH₄ Moderate Soluble in water Similar reactivity but less common
The classical synthesis of LiAlH₄ involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in anhydrous diethyl ether:
$$
4 \, \text{LiH} + \text{AlCl}3 \rightarrow \text{LiAlH}4 + 3 \, \text{LiCl}
$$
This method, first reported by Schlesinger et al. in 1947, yields LiAlH₄ with ~85% efficiency. The product is typically contaminated with ~1% LiCl, which is removed via Soxhlet extraction or recrystallization. Industrial adaptations employ high-purity LiH and AlCl₃ to minimize impurities, with ether serving as both solvent and stabilizer.
Challenges:
Industrial-scale production often utilizes sodium aluminum hydride (NaAlH₄) as an intermediate. The process involves two stages:
Advantages:
The incorporation of TiCl₃ as a catalyst enables direct synthesis from LiH and metallic Al:
$$
\text{LiH} + \text{Al} + \frac{3}{2} \, \text{H}2 \xrightarrow{\text{TiCl}3} \text{LiAlH}_4
$$
Mechanistic Insights:
Kinetic Enhancements:
LiAlH₄ crystallizes in the monoclinic space group P2₁/c at ambient conditions:
High-Pressure Polymorphs:
Under >2.2 GPa, LiAlH₄ transitions to the β-phase (I4₁/a), characterized by:
LiAlH₄ decomposes in three endothermic stages:
Reaction Step | Temperature Range (°C) | Products | Hydrogen Release (wt%) |
---|---|---|---|
3 LiAlH₄ → Li₃AlH₆ + 2 Al + 3 H₂ | 150–170 | Li₃AlH₆, Al | 5.3 |
2 Li₃AlH₆ → 6 LiH + 2 Al + 3 H₂ | 180–220 | LiH, Al | 2.6 |
2 LiH + 2 Al → 2 LiAl + H₂ | >400 | LiAl | 0.9 |
LiAlH₄ reduces:
Selectivity Modifications:
LiAlH₄ cleaves C–X bonds (X = Cl, Br, I) in alkyl halides:
$$
\text{R–X} + \text{LiAlH}4 \rightarrow \text{R–H} + \text{LiX} + \text{AlH}3$$Reactivity follows: RI > RBr > RCl. Tertiary halides exhibit slower kinetics due to steric hindrance.
Flammable;Corrosive